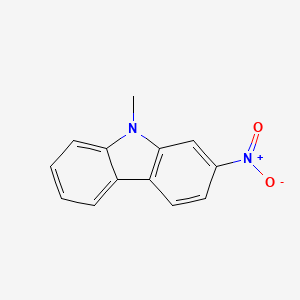![molecular formula C17H36N4O2 B14260205 N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} CAS No. 189141-58-0](/img/structure/B14260205.png)
N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two dimethylaminoethyl groups attached to a propane-1,3-diyl backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} typically involves the reaction of propane-1,3-diamine with N,N-dimethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Corresponding amides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate in various preclinical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- N,N’-Bis(3-aminopropyl)propane-1,3-diamine
- N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine
Uniqueness
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
189141-58-0 |
|---|---|
Fórmula molecular |
C17H36N4O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-N-[3-[2-(dimethylamino)ethyl-propanoylamino]propyl]propanamide |
InChI |
InChI=1S/C17H36N4O2/c1-7-16(22)20(14-12-18(3)4)10-9-11-21(17(23)8-2)15-13-19(5)6/h7-15H2,1-6H3 |
Clave InChI |
KUDCPPINOMPZIP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CCCN(CCN(C)C)C(=O)CC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


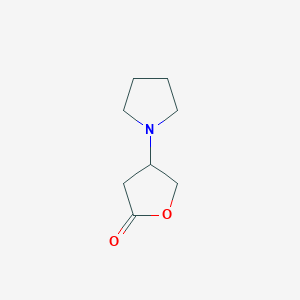
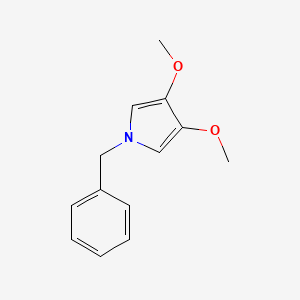
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)

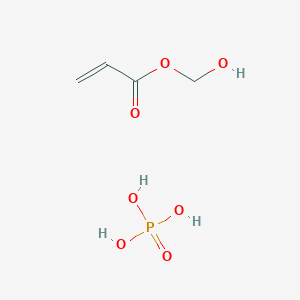

![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
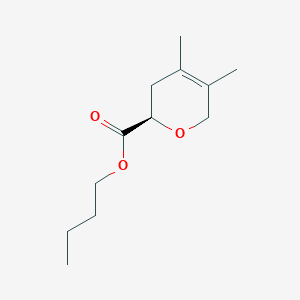
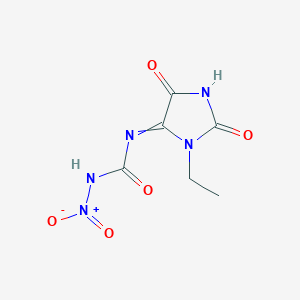
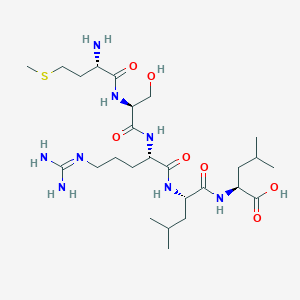

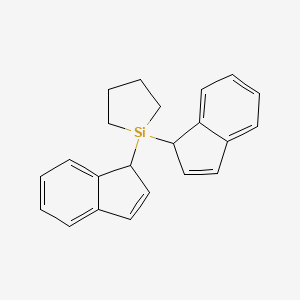
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
